molecular formula C16H18ClNO6S2 B7543444 Clopidogrel Related Compound C

Clopidogrel Related Compound C

Cat. No.: B7543444
M. Wt: 419.9 g/mol
InChI Key: HOBRAVZUNXGOIX-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clopidogrel Related Compound C involves the esterification of ®-2-chlorophenylacetic acid with (6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanol in the presence of a suitable acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Clopidogrel Related Compound C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Clopidogrel Related Compound C is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Clopidogrel Related Compound C, being a related compound of clopidogrel, shares similar mechanisms of action. Clopidogrel is a prodrug that is metabolized to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet activation and aggregation .

Properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBRAVZUNXGOIX-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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